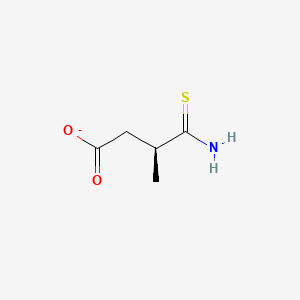
(3S)-3-carbamothioyl-3-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-carbamothioyl-3-methylpropanoate: is an organic compound characterized by the presence of a carbamothioyl group attached to a methylpropanoate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-carbamothioyl-3-methylpropanoate typically involves the reaction of a suitable ester with a thiourea derivative under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by the introduction of the carbamothioyl group using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: (3S)-3-carbamothioyl-3-methylpropanoate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can yield the corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted carbamothioyl derivatives.
科学研究应用
Chemistry: (3S)-3-carbamothioyl-3-methylpropanoate is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in protein binding studies.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
作用机制
The mechanism of action of (3S)-3-carbamothioyl-3-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.
相似化合物的比较
(3S)-3-carbamoyl-3-methylpropanoate: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
(3S)-3-thiocarbamoyl-3-methylpropanoate: Similar structure but with a thiocarbamoyl group.
(3S)-3-carbamothioyl-3-ethylpropanoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: (3S)-3-carbamothioyl-3-methylpropanoate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
属性
分子式 |
C5H8NO2S- |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
(3S)-4-amino-3-methyl-4-sulfanylidenebutanoate |
InChI |
InChI=1S/C5H9NO2S/c1-3(5(6)9)2-4(7)8/h3H,2H2,1H3,(H2,6,9)(H,7,8)/p-1/t3-/m0/s1 |
InChI 键 |
QXFVQFHXEBMZPQ-VKHMYHEASA-M |
手性 SMILES |
C[C@@H](CC(=O)[O-])C(=S)N |
规范 SMILES |
CC(CC(=O)[O-])C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid](/img/structure/B11752764.png)
![[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11752765.png)


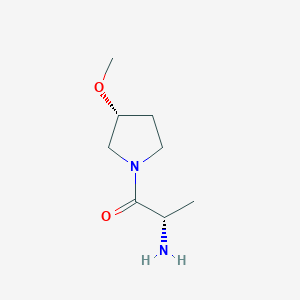
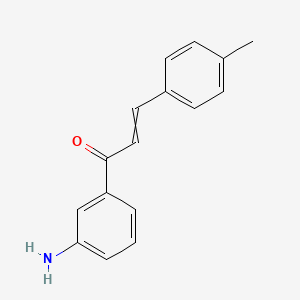
![[(1-propyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11752800.png)
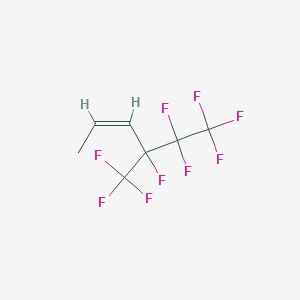
![tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate](/img/structure/B11752811.png)
![tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B11752817.png)
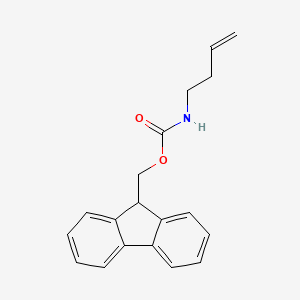
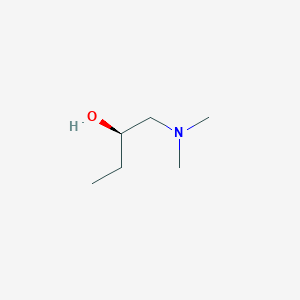
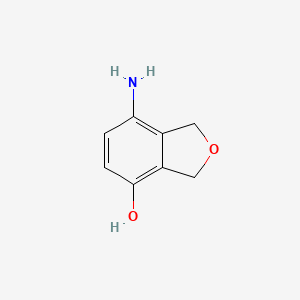
![(7R,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride](/img/structure/B11752835.png)
